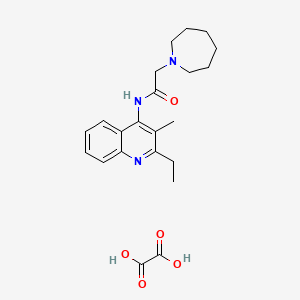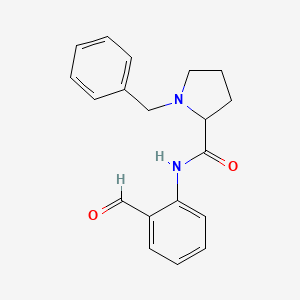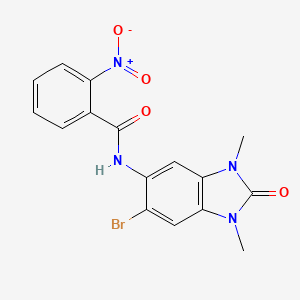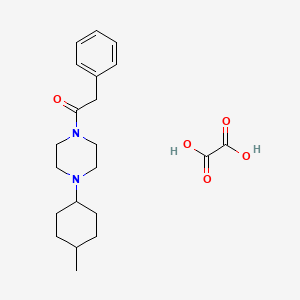
2-(1-azepanyl)-N-(2-ethyl-3-methyl-4-quinolinyl)acetamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-azepanyl)-N-(2-ethyl-3-methyl-4-quinolinyl)acetamide oxalate is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a promising candidate for various therapeutic purposes.
作用機序
The exact mechanism of action of 2-(1-azepanyl)-N-(2-ethyl-3-methyl-4-quinolinyl)acetamide oxalate is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins involved in tumor growth and inflammation. It has also been found to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant antitumor activity in various cancer cell lines. It has also been found to reduce inflammation in animal models of inflammation. In addition, it has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(1-azepanyl)-N-(2-ethyl-3-methyl-4-quinolinyl)acetamide oxalate in lab experiments is its significant antitumor activity, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on 2-(1-azepanyl)-N-(2-ethyl-3-methyl-4-quinolinyl)acetamide oxalate. One direction is to further investigate its potential as an anti-inflammatory agent and for the treatment of neurodegenerative diseases. Another direction is to explore its potential for use in combination with other anticancer drugs to enhance their effectiveness. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
合成法
The synthesis of 2-(1-azepanyl)-N-(2-ethyl-3-methyl-4-quinolinyl)acetamide oxalate involves a multistep process. The first step is the preparation of 2-ethyl-3-methyl-4-quinolinecarboxylic acid, which is then converted to 2-ethyl-3-methyl-4-quinolinecarboxylic acid chloride. The acid chloride is then reacted with 1-azepanamine to form the desired product, 2-(1-azepanyl)-N-(2-ethyl-3-methyl-4-quinolinyl)acetamide. This compound is then converted to its oxalate salt by reacting with oxalic acid.
科学的研究の応用
2-(1-azepanyl)-N-(2-ethyl-3-methyl-4-quinolinyl)acetamide oxalate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant antitumor activity, making it a potential candidate for cancer therapy. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(azepan-1-yl)-N-(2-ethyl-3-methylquinolin-4-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O.C2H2O4/c1-3-17-15(2)20(16-10-6-7-11-18(16)21-17)22-19(24)14-23-12-8-4-5-9-13-23;3-1(4)2(5)6/h6-7,10-11H,3-5,8-9,12-14H2,1-2H3,(H,21,22,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQUIIKTXBNHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CN3CCCCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5009576.png)

![1-(4-isopropylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5009588.png)

![N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5009600.png)
![(4,5-dimethoxy-2-nitrobenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5009624.png)

![N-(4-nitrophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5009639.png)
![2-hydroxy-1-(4-methylphenyl)-2-(3-nitrophenyl)-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B5009645.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)ethanediamide](/img/structure/B5009657.png)
![2-{4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}pyrimidine](/img/structure/B5009660.png)


